1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester is a chemical compound with the molecular formula C15H17NO5. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of peptides and cyclic peptides. The compound is characterized by its light yellow liquid form and has a molecular weight of 291.3 g/mol .
Preparation Methods
The synthesis of 1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester typically involves the reaction of 3-oxo-pyrrolidine-2-carboxylic acid with benzyl chloroformate (Cbz-Cl) and ethanol in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: The compound serves as a building block for the synthesis of peptides and cyclic peptides. The Cbz (carbobenzyloxy) group protects the N-terminus of the amino acid, while the ethyl ester group protects the C-terminus, allowing for controlled peptide bond formation.
Drug Development: It is used in the synthesis of biologically active peptides, such as enkephalin analogues, angiotensin II antagonists, and substance P antagonists.
Material Science:
Mechanism of Action
The mechanism of action of 1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester involves its role as a protecting group in peptide synthesis. The Cbz group protects the amino group from unwanted reactions, while the ethyl ester group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the formation of peptide bonds and the synthesis of complex peptides and cyclic peptides .
Comparison with Similar Compounds
1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester is similar to other compounds used in peptide synthesis, such as:
1-N-Cbz-3-pyrrolidinone: This compound also contains a Cbz protecting group and is used in peptide synthesis.
N-Cbz-4-oxo-3-pyrrolidinecarboxylic acid ethyl ester: Another compound with similar protecting groups used in the synthesis of peptides and cyclic peptides. The uniqueness of this compound lies in its specific structure, which allows for selective protection and deprotection of functional groups during peptide synthesis.
Properties
IUPAC Name |
1-O-benzyl 2-O-ethyl 3-oxopyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-2-20-14(18)13-12(17)8-9-16(13)15(19)21-10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMLDSILQXQPCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCN1C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.